Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate
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Overview
Description
Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate amine and esterification agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using advanced reactors and purification techniques to ensure high purity and consistency. The use of automated systems and continuous monitoring helps in maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- Methyl 4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate
- 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Uniqueness: Methyl 4-(3-amino-3-oxoprop-1-en-1-yl)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
216483-43-1 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(3-amino-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H2,12,13) |
InChI Key |
JZXKQYKOCDKNPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)N |
Origin of Product |
United States |
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